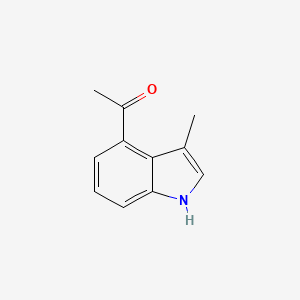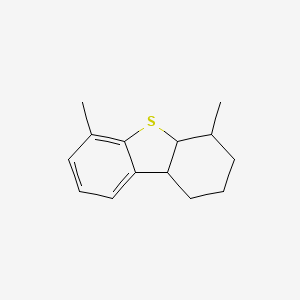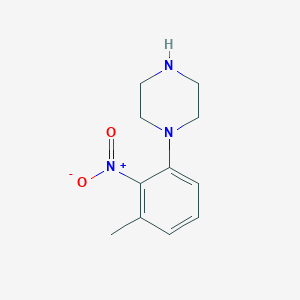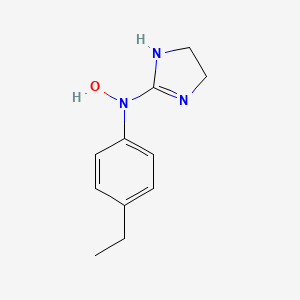
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: is a synthetic organic compound that features both an imidazole ring and a hydroxylamine functional group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxylamine Group: This step might involve the reaction of the imidazole derivative with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine: could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Pathway Modulation: Alteration of metabolic or signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
N-(4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydroxylamine: Lacks the ethyl group on the phenyl ring.
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-methylphenyl)hydroxylamine: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the phenyl ring in N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine might confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to its analogs.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C11H15N3O/c1-2-9-3-5-10(6-4-9)14(15)11-12-7-8-13-11/h3-6,15H,2,7-8H2,1H3,(H,12,13) |
Clave InChI |
ZVRSKDWCAAKMOC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N(C2=NCCN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


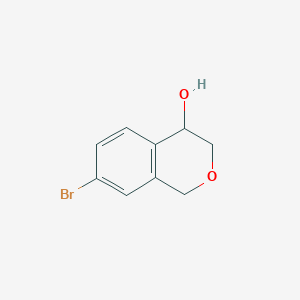
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
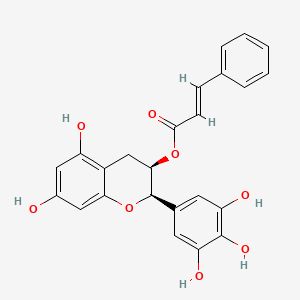
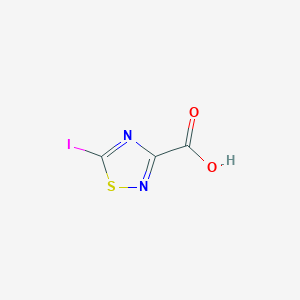
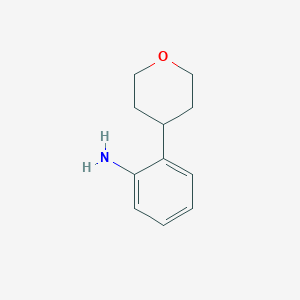
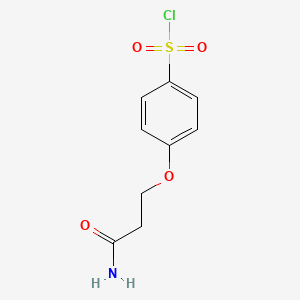
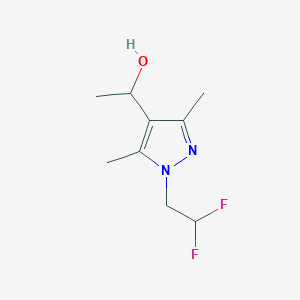

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
